LC-MS/MS Method Sensitivity for N-Nitroso Nebivolol: LOD and LOQ in Tablet Formulation vs. FDA AI Limit
A validated triple quadrupole LC-MS/MS method using an Agilent 6495D system achieved an LOD of 2 pg/mL (S/N > 20) and LOQ of 5 pg/mL (S/N > 50) for N-Nitroso nebivolol in nebivolol tablet formulations [1]. At the sample preparation concentration of 0.6 mg/mL nebivolol, this corresponds to an LOQ equivalent to approximately 0.0083 ppm (8.3 ppb) relative to the API, which is substantially below the FDA acceptable intake limit of 1500 ng/day for this NDSRI [2]. The method's detection capability at the low pg/mL range enables quantitation at sub-ppb levels relative to the drug product, meeting regulatory expectations for trace nitrosamine monitoring [1].
| Evidence Dimension | Method sensitivity (Limit of Quantitation, LOQ) |
|---|---|
| Target Compound Data | LOQ = 5 pg/mL (S/N > 50); equivalent to ~8.3 ppb relative to nebivolol tablet at 0.6 mg/mL sample concentration |
| Comparator Or Baseline | FDA acceptable intake limit for N-Nitroso nebivolol = 1500 ng/day (Class 4 nitrosamine) |
| Quantified Difference | LOQ corresponds to approximately 0.083 ng per 10 mg tablet sample, which is >18,000-fold below the daily AI limit when normalized to a 5 mg daily nebivolol dose |
| Conditions | Agilent 1290 Infinity II LC coupled to 6495D triple quadrupole MS with Jet Stream AJS ion source; Agilent Pursuit XRs 3 µm Diphenyl column (150 × 3 mm); mobile phase A: water with 1 mM ammonium trifluoroacetate and 0.004% formic acid; mobile phase B: methanol; gradient elution at 0.5 mL/min, 40 °C; sample extraction in acetonitrile:water (1:1) at 0.6 mg/mL |
Why This Matters
This level of sensitivity is essential for regulatory compliance, as methods must reliably quantify NDSRI impurities well below the FDA-mandated AI threshold to ensure batch release decisions are scientifically sound.
- [1] Joseph P, Banerjee S, et al. Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. Agilent Technologies Application Note; 2025. View Source
- [2] U.S. Food and Drug Administration. CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov; 2025. View Source
